molecular formula C10H3Cl2NO2 B11873833 3-Cyano-6,7-dichlorochromone CAS No. 288399-55-3

3-Cyano-6,7-dichlorochromone

Cat. No.: B11873833
CAS No.: 288399-55-3
M. Wt: 240.04 g/mol
InChI Key: BWBXTNKDGXQQQX-UHFFFAOYSA-N
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Description

3-Cyano-6,7-dichlorochromone is a heterocyclic organic compound with the molecular formula C₁₀H₃Cl₂NO₂. It is characterized by the presence of a chromone core substituted with cyano and dichloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,7-dichlorochromone typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 6,7-dichlorochromone with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-6,7-dichlorochromone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted chromones, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3-Cyano-6,7-dichlorochromone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-6,7-dichlorochromone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and dichloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

  • 3-Cyano-6,7-dimethylchromone
  • 3-Bromo-6-isopropylchromone
  • 3-Bromo-6-tert-butylchromone
  • 6,7-Dichlorochromone

Comparison: 3-Cyano-6,7-dichlorochromone is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical properties and reactivityFor instance, the presence of the cyano group can enhance its ability to participate in nucleophilic substitution reactions, while the dichloro groups can influence its electronic properties and stability .

Properties

CAS No.

288399-55-3

Molecular Formula

C10H3Cl2NO2

Molecular Weight

240.04 g/mol

IUPAC Name

6,7-dichloro-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H3Cl2NO2/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-2,4H

InChI Key

BWBXTNKDGXQQQX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C#N

Origin of Product

United States

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